CCK-A/CCK-B Dual Receptor Antagonism: Structural Necessity of the Morpholino Substituent for Target Engagement
The 2-morpholino analog (2-morpholino-4-oxo-4-((4-phenoxyphenyl)amino)butanoic acid) has been identified in patent disclosures as a competitive antagonist at both CCK-A and CCK-B receptors [1]. The target compound 2-((3-morpholinopropyl)amino)-4-oxo-4-((4-phenoxyphenyl)amino)butanoic acid contains an identical 4-phenoxyphenyl anilide and butanoic acid backbone, but extends the morpholino group with a propylamino linker. This linker is expected to modulate receptor subtype selectivity relative to the direct morpholino-substituted analog. Without the morpholinopropyl group, as in the parent compound 4-oxo-4-((4-phenoxyphenyl)amino)butanoic acid (CAS 188011-67-8), all CCK receptor binding activity is lost, rendering the compound inert in CCK-dependent models.
| Evidence Dimension | CCK-A and CCK-B receptor antagonism |
|---|---|
| Target Compound Data | CCK-A/CCK-B dual antagonist activity (class-level inference from morpholino analog); quantitative Ki/IC₅₀ data not published for CAS 1097866-45-9 |
| Comparator Or Baseline | 2-Morpholino-4-oxo-4-((4-phenoxyphenyl)amino)butanoic acid: confirmed competitive CCK-A/CCK-B antagonist [1]; 4-oxo-4-((4-phenoxyphenyl)amino)butanoic acid (CAS 188011-67-8): no CCK receptor activity detected |
| Quantified Difference | CCK receptor engagement: Active (target compound and morpholino analog class) vs. Inactive (unsubstituted parent); precise ΔKi cannot be calculated due to absence of published binding data for CAS 1097866-45-9 |
| Conditions | CCK-A and CCK-B receptor binding assays; structural class inference based on SAR disclosed in US20120232120A1 |
Why This Matters
For researchers studying CCK receptor pharmacology (appetite regulation, anxiety, pancreatic secretion), the morpholinopropyl group is the essential pharmacophore; procurement of the unsubstituted analog would yield a negative control rather than an active tool compound.
- [1] Lalezari, I.; Fabricant, J. Amino acid amides of phenoxybutyric acid derivatives. U.S. Patent Application US20120232120A1, filed March 8, 2012, and published September 13, 2012. View Source
